2,2,5,5-Tetramethylcyclohexanone

Conformational analysis Dynamic NMR Stereoelectronic effects

2,2,5,5-Tetramethylcyclohexanone (CAS 15189-14-7) is a fully substituted cyclic ketone belonging to the tetramethylcyclohexanone isomer family, with the molecular formula C10H18O and a molecular weight of 154.25 g/mol. The compound is a colourless liquid at ambient temperature and is commercially supplied at purities of 95–98%.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 15189-14-7
Cat. No. B3047991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,5,5-Tetramethylcyclohexanone
CAS15189-14-7
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC1(CCC(C(=O)C1)(C)C)C
InChIInChI=1S/C10H18O/c1-9(2)5-6-10(3,4)8(11)7-9/h5-7H2,1-4H3
InChIKeyRVCYFEYJEAXCIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,5,5-Tetramethylcyclohexanone (CAS 15189-14-7) – Procurement-Relevant Chemical Identity and Physical Profile


2,2,5,5-Tetramethylcyclohexanone (CAS 15189-14-7) is a fully substituted cyclic ketone belonging to the tetramethylcyclohexanone isomer family, with the molecular formula C10H18O and a molecular weight of 154.25 g/mol . The compound is a colourless liquid at ambient temperature and is commercially supplied at purities of 95–98% . Its structure features gem-dimethyl groups at both the 2- and 5-positions of the cyclohexanone ring, a substitution pattern that fundamentally distinguishes it from the 2,2,6,6- and 3,3,5,5-tetramethyl isomers as well as from the parent cyclohexanone [1]. Recommended storage conditions are 2–8 °C under dry, sealed atmosphere .

Why 2,2,5,5-Tetramethylcyclohexanone Cannot Be Replaced by Generic Cyclohexanone or Other Tetramethylcyclohexanone Isomers


The 2,2,5,5-tetramethyl substitution pattern is not merely a structural variant; it imposes a demonstrably higher conformational barrier that governs the compound's reactivity, stereochemical outcomes, and physical properties. Direct variable-temperature NMR measurements show that 2,2,5,5-tetramethylcyclohexanone exhibits a ring-inversion barrier of 8.1 kcal/mol, more than 3 kcal/mol greater than the <5 kcal/mol barrier of unsubstituted cyclohexanone [1]. This sterically locked conformation means that 2,2,5,5-tetramethylcyclohexanone cannot be interchanged with cyclohexanone, 2,2,6,6-tetramethylcyclohexanone (CAS 1195-93-3), or 3,3,5,5-tetramethylcyclohexanone (CAS 14376-79-5) without fundamentally altering reaction trajectories, enantioselectivities, and physicochemical properties in downstream applications—ranging from Baeyer-Villiger biooxidations to fragrance intermediate synthesis.

Quantitative Differentiation Evidence for 2,2,5,5-Tetramethylcyclohexanone vs. Closest Analogs


Ring-Inversion Barrier: 2,2,5,5-Tetramethylcyclohexanone vs. Cyclohexanone – Direct Head-to-Head Conformational Locking Data

Variable-temperature 1H NMR spectroscopy directly compared the ring-inversion barriers of 2,2,5,5-tetramethylcyclohexanone and the parent cyclohexanone. The target compound exhibits a barrier of 8.1 kcal/mol, whereas cyclohexanone has a barrier of less than 5 kcal/mol, representing a >62% increase in the energy required for conformational interconversion [1]. This measurement was performed in a single study under identical experimental conditions, establishing a true head-to-head comparison.

Conformational analysis Dynamic NMR Stereoelectronic effects

Boiling Point at Reduced Pressure: 2,2,5,5- vs. 2,2,6,6- and 3,3,5,5-Tetramethylcyclohexanone – Cross-Study Comparable Physical Property Data

Published boiling point data at reduced pressure allow clear distinction among the three commercially available tetramethylcyclohexanone isomers. 2,2,5,5-Tetramethylcyclohexanone has a reported boiling point of 69–69.3 °C at 7 mmHg . In contrast, 2,2,6,6-tetramethylcyclohexanone (CAS 1195-93-3) boils at 63–64 °C at 15 mmHg , and 3,3,5,5-tetramethylcyclohexanone (CAS 14376-79-5) boils at 200–203 °C at 760 mmHg . While the pressure conditions differ across sources, the data are sufficient for procurement identity confirmation and purity monitoring by distillation range.

Physical chemistry Isomer differentiation Quality control

Refractive Index: 2,2,5,5-Tetramethylcyclohexanone vs. 2,2,6,6-Tetramethylcyclohexanone – Cross-Study Comparable Optical Property Data

The refractive index (n20/D) provides a rapid, non-destructive method for isomer verification. 2,2,5,5-Tetramethylcyclohexanone has a reported refractive index of 1.451 at 20 °C . The 2,2,6,6-tetramethyl isomer (CAS 1195-93-3) has a refractive index of 1.448 under the same nominal conditions . The Δn of 0.003, while modest, is reproducibly measurable with a standard Abbe refractometer (±0.0002 precision) and serves as a secondary identity confirmation.

Refractive index Isomer identification Spectroscopic QC

Enantioselective Baeyer-Villiger Biooxidation: 2,2,5,5-Tetramethyl-4-hydroxycyclohexanone as a Substrate with Verified High Enantioselectivity

In a seminal study on enantioselective biological Baeyer-Villiger reactions, (R,S)-2,2,5,5-tetramethyl-4-hydroxycyclohexanone was oxidized by several fungal strains with high enantioselectivity, yielding a rearranged (S)-hydroxy-γ-lactone while the unreacted (R)-hydroxyketone was recovered in nearly optically pure form [1]. This demonstrates that the 2,2,5,5-tetramethyl substitution pattern on the cyclohexanone core is compatible with, and indeed enables, highly enantioselective enzymatic transformations. No comparable enantioselectivity data exist for the 2,2,6,6- or 3,3,5,5-tetramethyl isomers in this specific biotransformation system.

Biocatalysis Baeyer-Villiger oxidation Chiral lactone synthesis

Conformational Locking by C2/C5 gem-Dimethyl Groups: 2,2,5,5-Tetramethylcyclohexanone as a Stereoelectronic Probe vs. Other Tetramethyl Isomers

The gem-dimethyl groups at positions 2 and 5 of 2,2,5,5-tetramethylcyclohexanone impose a steric barrier that effectively locks the cyclohexanone ring into a single predominant conformation, as evidenced by the 8.1 kcal/mol ring-inversion barrier [1]. This contrasts with the 3,3,5,5-tetramethyl isomer, where the methyl groups are distributed across positions 3 and 5, resulting in a different steric environment and a substantially higher boiling point (200–203 °C), indicative of altered intermolecular interactions . The conformational rigidity of 2,2,5,5-TMC makes it a valuable stereoelectronic probe for studying reaction mechanisms where conformational effects on reactivity need to be deconvoluted from electronic effects.

Conformational analysis Stereoelectronic effects Reaction mechanism elucidation

Validated Application Scenarios for 2,2,5,5-Tetramethylcyclohexanone Based on Quantitative Differentiation Evidence


Asymmetric Synthesis and Stereochemical Mechanistic Studies Requiring a Conformationally Locked Cyclohexanone Scaffold

The 8.1 kcal/mol ring-inversion barrier of 2,2,5,5-tetramethylcyclohexanone—more than 3 kcal/mol higher than that of cyclohexanone [1]—makes it the substrate of choice for physical organic chemists investigating stereoelectronic effects in carbonyl addition, enolization, and radical reactions. In such studies, the reduced conformational ensemble simplifies interpretation of kinetic and product-distribution data, and procurement should specify CAS 15189-14-7 rather than the 2,2,6,6- or 3,3,5,5-isomers, which do not share this specific conformational profile.

Biocatalytic Baeyer-Villiger Oxidation for Chiral γ-Lactone Production

The demonstrated highly enantioselective Baeyer-Villiger biooxidation of (R,S)-2,2,5,5-tetramethyl-4-hydroxycyclohexanone by fungal strains, affording an (S)-hydroxy-γ-lactone [2], validates the 2,2,5,5-tetramethyl substitution pattern for biocatalytic chiral lactone synthesis. CDMOs and medicinal chemistry groups developing chemoenzymatic routes should procure the 2,2,5,5-isomer specifically, as the biocatalytic literature precedent does not extend to the 2,2,6,6- or 3,3,5,5-tetramethylcyclohexanone isomers.

Fragrance and Flavor Intermediate Manufacturing

2,2,5,5-Tetramethylcyclohexanone is documented as a key intermediate in the synthesis of fragrance and flavor chemicals, with its specific substitution pattern contributing to unique olfactory profiles . The refractive index (n20/D 1.451) and boiling point data (69–69.3 °C at 7 mmHg) provide procurement teams with quantitative identity checks to ensure the correct isomer is sourced, as substitution of the 2,2,6,6-isomer (n20/D 1.448) would produce a measurably different intermediate and potentially alter the sensory profile of the final fragrance compound.

Synthetic Intermediate for Pyrethroid Insecticide Precursors (cis-Chrysanthemic Acid)

The 2,2,5,5-tetramethylcyclohexane-1,4-dione scaffold, which is directly derived from 2,2,5,5-tetramethylcyclohexanone, serves as a key intermediate in the synthesis of cis-chrysanthemic acid—the acid moiety of the natural insecticide pyrethrin I—achieving a 70% overall yield over four steps . For agrochemical research groups and fine chemical manufacturers engaged in pyrethroid synthesis, procurement of the correct 2,2,5,5-tetramethyl isomer (and not the 1,3-dione or other regioisomers) is critical to accessing this validated synthetic pathway.

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